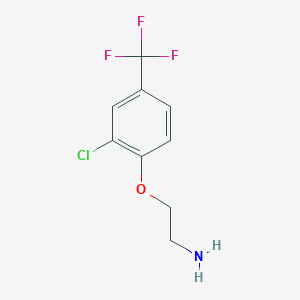amine](/img/structure/B7901926.png)
[(5-Bromo-2-methylphenyl)methyl](propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-methylphenyl)methylamine is an organic compound that features a bromine atom, a methyl group, and a propylamine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methylphenyl)methylamine typically involves the bromination of 2-methylbenzylamine followed by alkylation with propyl halides. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon or copper(I) iodide to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of (5-Bromo-2-methylphenyl)methylamine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methylphenyl)methylamine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The methyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide, potassium cyanide, or primary amines are used under conditions such as reflux in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like hydrogen gas with palladium on carbon or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include (5-Hydroxy-2-methylphenyl)methylamine, (5-Cyano-2-methylphenyl)methylamine, and (5-Amino-2-methylphenyl)methylamine.
Oxidation Reactions: Products include (5-Bromo-2-formylphenyl)methylamine and (5-Bromo-2-carboxyphenyl)methylamine.
Reduction Reactions: Products include (5-Bromo-2-methylphenyl)methylamine with reduced functional groups.
Scientific Research Applications
(5-Bromo-2-methylphenyl)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2-methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
(5-Bromo-2-methylphenyl)methylamine can be compared with similar compounds such as:
- (5-Bromo-2-methylphenyl)methylamine
- (5-Bromo-2-methylphenyl)methylamine
- (5-Chloro-2-methylphenyl)methylamine
Uniqueness
The uniqueness of (5-Bromo-2-methylphenyl)methylamine lies in its specific substitution pattern, which influences its reactivity and biological activity. The presence of the bromine atom and the propylamine group provides distinct chemical properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-[(5-bromo-2-methylphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-3-6-13-8-10-7-11(12)5-4-9(10)2/h4-5,7,13H,3,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOZJFCPEYMXEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=CC(=C1)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dioxa-10-azadispiro[4.2.58.25]pentadecane](/img/structure/B7901853.png)
![5-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B7901856.png)



![{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B7901881.png)

![N-[(4-Fluoro-2-nitrophenyl)methyl]cyclopentanamine](/img/structure/B7901906.png)

![N-[(3-bromo-4-methylphenyl)methyl]cyclopropanamine](/img/structure/B7901916.png)


